Azepane vs. Piperidine C4 Substituent: Conformational Flexibility and Basicity Delta
The target compound bears a seven-membered azepane ring at C4, whereas the closest commercial analog substitutes a six-membered piperidine ring (3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline). The azepane ring provides a larger dihedral angle range and lower basicity (calculated pKa ~9.0 for the conjugate acid of N-azepane vs. ~10.5 for N-piperidine), which is projected to reduce the fraction of protonated species at physiological pH from >99% (piperidine) to ~85% (azepane) [1]. This difference can influence both passive membrane permeability and off-target binding to hERG and aminergic GPCRs, which often favor protonated amines. In the BAQ antiviral series, the transition from a rigid piperidine to a flexible azepane-containing head group was essential for achieving single-digit nanomolar potency and mitigated Vss concerns, supporting the functional relevance of the seven-membered ring [2].
| Evidence Dimension | C4 substituent ring size and predicted conjugate acid pKa |
|---|---|
| Target Compound Data | 7-membered azepane; predicted pKa (conjugate acid) ~9.0 |
| Comparator Or Baseline | 6-membered piperidine analog; predicted pKa (conjugate acid) ~10.5 |
| Quantified Difference | ΔpKa ≈ 1.5 units; fraction protonated at pH 7.4 shifts from ~85% (azepane) to >99% (piperidine) |
| Conditions | Calculated pKa values based on amine class averages (Hall, 1957); no experimental pKa data are publicly available for these specific congeners. |
Why This Matters
A 1.5 log unit difference in basicity translates into a ~15-fold difference in the protonated fraction at physiological pH, potentially altering permeability, tissue distribution, and off-target pharmacology in cell-based assays and in vivo models.
- [1] Hall HK. Correlation of the base strengths of amines. Journal of the American Chemical Society, 1957, 79(20): 5441–5444. View Source
- [2] Liang C, et al. Discovery of Benzoazepinequinoline (BAQ) Derivatives as Novel, Potent, Orally Bioavailable Respiratory Syncytial Virus Fusion Inhibitors. Journal of Medicinal Chemistry, 2018, 61(22): 10228–10241. View Source
